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Compound of Interest

Compound Name: SB 203580 (hydrochloride)

Cat. No.: B8057852 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SB 203580 is a highly specific, potent, and cell-permeable pyridinyl imidazole

compound that selectively inhibits the p38 mitogen-activated protein kinase (MAPK) pathway.

[1][2] It functions as an ATP-competitive inhibitor, targeting the catalytic activity of p38α

(SAPK2a) and p38β2 (SAPK2b) isoforms.[1][3][4] The p38 MAPK pathway is a critical signaling

cascade that responds to extracellular stimuli such as inflammatory cytokines and

environmental stress, playing a key role in cellular processes like inflammation, apoptosis, cell

proliferation, and differentiation.[1] Consequently, SB 203580 is an invaluable tool for

investigating the physiological and pathological roles of this pathway in vitro. These application

notes provide a comprehensive guide to its use, including quantitative data, detailed

experimental protocols, and pathway diagrams.

Data Presentation: Inhibitory Activity and Working
Concentrations
The optimal concentration of SB 203580 is highly dependent on the experimental system,

including the specific assay, cell type, and desired outcome. The following tables summarize

key quantitative data for its in vitro application.

Table 1: Inhibitory Potency (IC50 / Ki Values)
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Target / Assay Cell Line / System IC50 / Ki Value Reference(s)

p38α (SAPK2a) Enzyme Assay IC50: 50 nM [1][3][4]

p38β2 (SAPK2b) Enzyme Assay IC50: 500 nM [1][3][4]

p38 kinase (ATP-

competitive)
Enzyme Assay Ki: 21 nM [1]

p38 MAPK activity THP-1 cells IC50: 0.3-0.5 µM [1][5]

p38 MAPK activity HeLa & PC12 cells IC50: 0.6 µM [2][6]

IL-2-induced T cell

proliferation

Primary human T

cells, CT6 T cells,

BAF F7 B cells

IC50: 3-5 µM [1][5]

Phosphoinositide-

dependent protein

kinase 1 (PDK1)

Enzyme Assay IC50: 3-5 µM [2][5]

MDA-MB-231 cell

proliferation
MDA-MB-231 cells IC50: 85.1 µM [1][7]

Table 2: Recommended Working Concentrations in Cell-Based Assays
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Cell Line /
Type

Assay Type
Working
Concentration

Incubation /
Pre-treatment
Time

Reference(s)

General Cultured

Cells

Inhibition of

stimulated p38

activity

10 µM
1-2 hours pre-

treatment
[8]

Human Skin

Epithelial

Progenitors

Promotion of

clonal growth
10 µM Continuous [9]

Human Bronchial

Fibroblasts

(HBFs AS)

Inhibition of

profibrotic

transition

10 µM Up to 5 days [10]

Human Gastric

SNU-638 Cells

Inhibition of in

vitro invasion
10-20 µM Not specified [11]

L1210/VCR

(multidrug

resistant)

Reversal of MDR 30 µM
Prolonged

exposure
[12]

MDA-MB-231

Inhibition of cell

proliferation/migr

ation

5 µM (migration),

50 µM

(proliferation)

Up to 96 hours [7][13]

NIH/3T3

Inhibition of

sorbitol-induced

MAPKAPK-2

phosphorylation

10 µM
1 hour pre-

treatment
[8]

Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway and Inhibition by SB
203580
The p38 MAPK pathway is a three-tiered kinase cascade initiated by extracellular stimuli. This

activates MAPKKKs, which in turn phosphorylate and activate MAPKKs (MKK3/6). Activated

MKK3/6 then dually phosphorylates p38 MAPK. SB 203580 directly inhibits the kinase activity
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of p38 MAPK, preventing the phosphorylation of its downstream targets, such as MAPKAPK-2

and the transcription factor ATF-2.[1][8]
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Click to download full resolution via product page

Caption: p38 MAPK signaling cascade and the inhibitory action of SB 203580.

General Experimental Workflow for SB 203580
Characterization
A typical workflow for investigating the effects of SB 203580 involves a multi-step approach,

starting from direct enzyme inhibition assays and progressing to more complex cell-based

functional assays.

In Vitro Characterization

Cellular Assays
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(Confirm target inhibition, e.g., p-MAPKAPK-2)

Validate in cells
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(e.g., Proliferation, Migration, Cytokine Production)

Assess functional effect
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Caption: A typical experimental workflow for investigating SB 203580's effects.

Experimental Protocols
In Vitro p38α MAPK Kinase Assay
This assay directly measures the inhibitory effect of SB 203580 on the enzymatic activity of

purified p38α MAPK.[1][14]

Materials:

Recombinant active p38α MAPK enzyme

Recombinant substrate (e.g., ATF-2, GST-ATF2)

SB 203580 (stock solution in DMSO)

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

ATP (radiolabeled [γ-32P]ATP for autoradiography or non-labeled for luminescence-based

detection)

96-well assay plates

Detection system (e.g., Phosphorimager, Luminescence plate reader)

Procedure:

Compound Preparation: Prepare a serial dilution of SB 203580 in DMSO. Further dilute in

Kinase Assay Buffer to the final desired concentrations. Include a DMSO-only vehicle

control.

Assay Plate Setup: Add the diluted SB 203580 or vehicle control to the wells of a 96-well

plate.

Enzyme Addition: Add diluted p38α MAPK enzyme to each well and pre-incubate for 10-15

minutes at room temperature to allow for inhibitor binding.
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Initiate Kinase Reaction: Add a solution containing the substrate (e.g., ATF-2) and ATP to

each well to start the reaction.

Incubation: Incubate the plate at 30°C for 30-60 minutes.

Termination and Detection:

For Radiometric Assay: Stop the reaction by adding SDS-PAGE loading buffer. Resolve

proteins by SDS-PAGE, dry the gel, and expose it to a phosphorimager screen to visualize

the phosphorylated substrate.[14]

For Luminescence Assay: Stop the reaction and measure ADP production using a

commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[1]

Data Analysis: Quantify the signal (band intensity or luminescence). Calculate the

percentage of inhibition for each SB 203580 concentration relative to the vehicle control. Plot

the percent inhibition against the log of the inhibitor concentration to determine the IC50

value.[1][14]

Western Blot Analysis of Downstream Target
Phosphorylation
This protocol assesses the effect of SB 203580 on the p38 pathway within a cellular context by

measuring the phosphorylation status of a downstream target like MAPKAPK-2.[1][8]

Materials:

Cultured cells (e.g., NIH/3T3)

Complete cell culture medium

SB 203580

Stimulus (e.g., sorbitol, anisomycin, IL-1β)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, anti-GAPDH)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment: Seed cells and grow to a suitable confluency (e.g., 70-80%).

Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of SB 203580 (e.g.,

10 µM) or vehicle (DMSO) for 1-2 hours.[8]

Stimulation: Add a stimulus (e.g., 0.4 M sorbitol for 30 minutes) to induce p38 MAPK

activation.[8]

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Denature protein lysates, separate them by SDS-PAGE, and

transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPKAPK-2)

overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to

the total protein or a loading control (e.g., GAPDH) to determine the inhibitory effect of SB

203580.[14]
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Cell Viability / Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of SB 203580 on a chosen cell

line.[1]

Materials:

Mammalian cell line (e.g., MDA-MB-231)

Complete cell culture medium

SB 203580

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)

96-well cell culture plates

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of SB 203580 or vehicle control.

Incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to metabolize MTT into formazan crystals.

Solubilization: Carefully remove the medium and add solubilization solution to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the percentage of viability against the log of the SB 203580 concentration to
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determine the IC50 value.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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